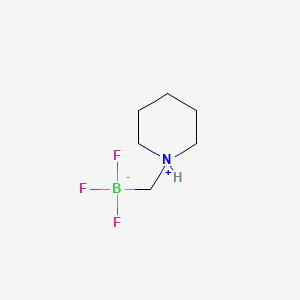

(Piperidinium-1-ylmethyl)trifluoroborate

Description

Structure

2D Structure

Properties

IUPAC Name |

trifluoro(piperidin-1-ium-1-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNVTAJBBIDDU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCCCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692881 | |

| Record name | Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268340-93-7 | |

| Record name | Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Piperidinium-1-ylmethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Aminomethyltrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of (Piperidinium-1-ylmethyl)trifluoroborate

For the discerning researcher in drug development and synthetic chemistry, the introduction of specific functional groups with precision and efficiency is paramount. Aminomethylated aromatic and heteroaromatic scaffolds are privileged structures, frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] Traditionally, their synthesis has relied on classical methods such as the reductive amination of aldehydes or the alkylation of amines with often lachrymatory benzyl halides.[3] While effective, these methods operate within a consonant reactivity framework.

This guide focuses on a strategically divergent approach: the synthesis and application of this compound. This zwitterionic organotrifluoroborate salt serves as a robust, air- and moisture-stable nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This methodology allows for a dissonant bond construction, coupling an aminomethyl carbanion equivalent with aryl and heteroaryl electrophiles, thereby expanding the synthetic toolkit for accessing complex molecular architectures.[3][4] We will explore the causal chemistry behind its synthesis, provide a field-proven protocol, and contextualize its utility as a cornerstone reagent for modern aminomethylation.

Core Synthetic Strategy and Mechanistic Underpinnings

The synthesis of this compound is predicated on a direct and efficient nucleophilic substitution reaction. The core logic involves the alkylation of piperidine, a secondary amine, with an electrophilic halomethyltrifluoroborate salt.

The Reagents of Choice: A Causal Analysis

-

Nucleophile: Piperidine is a readily available, cyclic secondary amine. Its inherent nucleophilicity is sufficient to displace a halide from the electrophilic partner without the need for exotic bases or activators.

-

Electrophile: Potassium halomethyltrifluoroborates (e.g., bromo- or iodomethyltrifluoroborate) are ideal electrophilic precursors.[5] Unlike their boronic ester counterparts, which can act as Lewis acids and interact undesirably with nucleophiles, potassium organotrifluoroborates are bench-stable, crystalline solids.[5] The electron-withdrawing trifluoroborate group ([BF₃]⁻) enhances the electrophilicity of the adjacent methylene carbon, facilitating the substitution reaction. Potassium bromomethyltrifluoroborate is often chosen due to its balance of reactivity and stability, and its synthesis from inexpensive starting materials.[5]

Reaction Mechanism: A Zwitterionic Product Formation

The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) pathway. The nitrogen atom of piperidine attacks the methylene carbon of the bromomethyltrifluoroborate, displacing the bromide ion. The resulting product is not a potassium salt, but rather a charge-neutral, zwitterionic internal salt, correctly named this compound.[3] This structural reassignment is critical for understanding its solubility and reactivity.

Caption: Sₙ2 mechanism for the synthesis of the target zwitterion.

Synthesis Protocols: A Self-Validating Workflow

A trustworthy protocol is one that is reproducible and accounts for the preparation of its own key intermediates. We present a two-part procedure: the synthesis of the key electrophile, Potassium Bromomethyltrifluoroborate, followed by the synthesis of the final product.

Part A: Synthesis of Potassium Bromomethyltrifluoroborate (1)

This procedure is adapted from the method developed by Molander et al. and provides the essential electrophilic precursor.[5]

Experimental Workflow Diagram

Caption: Workflow for preparing the bromomethyltrifluoroborate precursor.

Step-by-Step Protocol:

-

Inert Atmosphere Setup: To an oven-dried 250 mL three-neck flask equipped with a magnetic stirrer bar, internal thermometer, and nitrogen inlet, add dibromomethane (1.0 equiv) and triisopropyl borate (0.9 equiv).

-

Solvent Addition & Cooling: Add anhydrous tetrahydrofuran (THF) to create an approximately 0.5 M solution. Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (0.85 equiv, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the resulting milky white suspension for 1 hour at -78 °C.

-

Quenching: Quench the reaction by adding a solution of potassium hydrogen fluoride (KHF₂, 2.5 equiv) in water.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Remove all volatiles under reduced pressure (high vacuum).

-

Purification: The crude solid is purified by recrystallization (e.g., from acetone) to yield potassium bromomethyltrifluoroborate (1) as a stable white solid.

Part B: Synthesis of this compound (2)

This procedure is based on established methods for the N-alkylation of amines with halomethyltrifluoroborates.[3][4]

Experimental Workflow Diagram

Caption: Workflow for the final synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: In a sealable reaction vial equipped with a magnetic stirrer bar, charge potassium bromomethyltrifluoroborate (1) (1.0 equiv).

-

Reagent Addition: Add acetone as the solvent, followed by piperidine (1.5–2.0 equiv). The use of a slight excess of the amine helps drive the reaction to completion.

-

Reaction: Seal the vial and heat the mixture to 80 °C. The reaction progress can be monitored by ¹⁹F NMR by observing the disappearance of the starting material signal and the appearance of the product signal. Reaction times are typically in the range of 18-24 hours.

-

Initial Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the suspension to a round-bottom flask and remove the solvent and excess piperidine in vacuo.

-

Purification: Suspend the resulting crude solid in hot acetone and filter the mixture while hot. This key step removes the insoluble potassium bromide byproduct.

-

Isolation: Collect the filtrate and concentrate it under reduced pressure to yield this compound (2) as a solid. Further purification can be achieved by recrystallization if necessary.

Data Presentation and Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Safety Properties

| Property | Value | Source |

| CAS Number | 1268340-93-7 | |

| Molecular Formula | C₆H₁₃BF₃N | |

| Molecular Weight | 166.98 g/mol | |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 134-149 °C | |

| Hazard Codes | H315, H319, H335 (Skin, eye, respiratory irritant) |

Table 2: Representative Reaction Parameters

| Reagent | Molar Equiv. | Purpose |

| Potassium Bromomethyltrifluoroborate | 1.0 | Electrophile |

| Piperidine | 1.5 - 2.0 | Nucleophile |

| Acetone | - | Solvent |

| Temperature | 80 °C | Reaction Condition |

| Typical Yield | 60-85% | Based on analogous reactions[4] |

Expected Spectroscopic Data:

-

¹H NMR: Will show characteristic peaks for the piperidinyl protons and a singlet for the methylene bridge protons (-CH₂-BF₃).

-

¹⁹F NMR: A sharp singlet or quartet (due to coupling with ¹¹B) is expected, characteristic of the -BF₃ group. The chemical shift will be distinct from the KHF₂ precursor.

-

¹¹B NMR: A characteristic signal confirming the tetracoordinate boron center.

Authoritative Grounding and Conclusion

The synthesis of this compound represents a robust and highly valuable procedure for synthetic chemists. The methodology, grounded in the seminal work on organotrifluoroborates, provides access to a stable, nucleophilic aminomethylating agent.[3][4][5] Its utility in palladium-catalyzed cross-coupling reactions opens new avenues for the late-stage functionalization and efficient construction of molecules relevant to the pharmaceutical and agrochemical industries. By understanding the mechanistic rationale and adhering to the detailed protocols herein, researchers can confidently produce this key synthetic building block with high fidelity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 1268340-93-7 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aminomethyltrifluoroborates

Introduction: A Modern Tool for Amine Synthesis

In the landscape of modern synthetic and medicinal chemistry, the pursuit of stable, versatile, and safe reagents is paramount. Aminomethyltrifluoroborates have emerged as a superior class of reagents, particularly as surrogates for boronic acids in transition-metal-catalyzed cross-coupling reactions.[1] These compounds offer a unique solution for the synthesis of aminomethylated arenes, a structural motif prevalent in a vast array of biologically active compounds and active pharmaceutical ingredients (APIs).[2]

Traditionally, the introduction of an aminomethyl group has relied on methods like the N-alkylation of amines or the reductive amination of aldehydes. While effective, these methods can be limited by harsh reaction conditions, lack of functional group tolerance, and side reactions such as polyalkylation.[3] Aminomethyltrifluoroborates circumvent these challenges by enabling the formation of a carbon-carbon bond via the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.[4][5]

This guide provides an in-depth exploration of the core physical and chemical properties of aminomethyltrifluoroborates. It is designed for researchers, scientists, and drug development professionals who seek to leverage these powerful reagents in their synthetic endeavors. We will delve into their synthesis, stability, structural characteristics, and reactivity, providing not just data, but the scientific rationale behind their application.

The Structural Distinction: Ammoniomethyltrifluoroborates

A critical aspect of understanding these reagents is their correct structural assignment. Initial reports referred to them as potassium aminomethyltrifluoroborates. However, a detailed reinvestigation has demonstrated that these compounds are more accurately described as zwitterionic ammoniomethyltrifluoroborates .[6] This distinction is crucial as the zwitterionic nature influences their physical properties, such as solubility and stability. This guide will proceed with this more accurate structural description.

Caption: Structural reassignment of aminomethyltrifluoroborates.

Synthesis of Aminomethyltrifluoroborates

The synthetic accessibility of aminomethyltrifluoroborates is a key advantage. The most common strategies involve the nucleophilic substitution of a halomethyltrifluoroborate precursor.

General Synthesis Workflow

The typical synthesis involves the reaction of a primary or secondary amine with a potassium halomethyltrifluoroborate, such as the bromo- or chloro- derivative. The choice of halide affects the reaction conditions, with the chloromethyl derivative often requiring longer reaction times or heating.

Caption: General workflow for the synthesis of ammoniomethyltrifluoroborates.

For more complex variants, such as Boc-protected secondary aminomethyltrifluoroborates, a two-step process is employed involving N-alkylation of a Boc-protected amine with iodomethylpinacolboronate, followed by conversion to the trifluoroborate with potassium hydrogen fluoride (KHF₂).[2][7] Similarly, amidomethyltrifluoroborates can be synthesized via a one-pot adaptation of the Matteson homologation.[8]

Part 1: Physical Properties

The physical properties of ammoniomethyltrifluoroborates are central to their utility, governing their handling, stability, and reaction setup.

Solid-State Properties and Stability

One of the most significant advantages of these reagents is their physical state and stability.

-

Appearance: They are typically white, crystalline solids.

-

Stability: The majority of ammoniomethyltrifluoroborates are air- and moisture-stable and have been shown to be indefinitely bench-stable.[4] This contrasts sharply with many boronic acids, which can be prone to dehydration to form boroxines or decomposition via protodeboronation. The trifluoroborate moiety serves as a robust protecting group for the boronic acid.[1][9]

-

Hygroscopicity: While generally stable, related aminium sulfates are known to be hygroscopic, a property that should be considered, although the zwitterionic trifluoroborates are isolated as stable crystalline solids.[10]

Data Summary: Physical Characteristics

| Property | Compound Example | Value / Description | Source(s) |

| Melting Point | Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | 178-181 °C | [5] |

| Solubility | Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | Slightly soluble in water. | |

| Appearance | General Ammoniomethyltrifluoroborates | White, crystalline solids. | |

| Stability | General Ammoniomethyltrifluoroborates | Air- and moisture-stable; indefinitely bench-stable. | [4] |

Structural Characterization

1. X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[1][11] For ammoniomethyltrifluoroborates, a crystal structure would confirm the zwitterionic nature, providing precise measurements of the B-F, B-C, C-N, and N-H bond lengths and the tetrahedral geometry around the boron atom.

While single-crystal X-ray structure determination has been performed on many complex tetrafluoroborate salts, specific crystallographic data for simple parent ammoniomethyltrifluoroborates is not widely published in the current literature.[12] However, based on extensive data from other organotrifluoroborates, a tetrahedral boron center is expected.[13][14]

2. Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine characterization of these compounds in solution. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provides a wealth of structural information.

-

¹⁹F NMR: This is often the most diagnostic technique. The three equivalent fluorine atoms give rise to a sharp quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).[13][14] The chemical shift is highly sensitive to the electronic environment.[15] For potassium organotrifluoroborates, these signals typically appear in the range of -129 to -141 ppm.[14]

-

¹¹B NMR: The boron nucleus also appears as a quartet due to coupling with the three fluorine atoms.[13][16]

-

¹H and ¹³C NMR: Standard proton and carbon NMR spectra are used to confirm the structure of the organic amine portion of the molecule. The methylene group adjacent to the boron atom (-CH₂-BF₃) often shows a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the attached ¹¹B nucleus.[13]

Expected NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Notes | Source(s) |

| ¹⁹F | -129 to -141 | Quartet (q) | ¹J(¹⁹F, ¹¹B) ≈ 43-50 Hz | Referenced to CFCl₃ or external CF₃CO₂H. Diagnostic for the BF₃ group. | [2][13][14] |

| ¹¹B | +2 to +5 | Quartet (q) | ¹J(¹¹B, ¹⁹F) ≈ 43-50 Hz | Referenced to BF₃·OEt₂. | [2][13] |

| ¹H | ~2.5 - 3.5 | Singlet or Triplet | For the -CH₂-BF₃ group. Can couple to adjacent N-H. | ||

| ¹³C | ~30 - 45 | Broad Singlet | For the -CH₂-BF₃ group. Broadness is due to quadrupolar relaxation from ¹¹B. | [13] |

Part 2: Chemical Properties

Aqueous Stability

The stability of the trifluoroborate group in aqueous media is crucial for its application in cross-coupling reactions, which often use biphasic solvent systems containing water.[5] The tetrafluoroborate anion (BF₄⁻), a related species, is known to be kinetically stable in aqueous solutions for days to weeks, only slowly hydrolyzing to BF₃OH⁻ and other species.[16] This inherent stability allows aminomethyltrifluoroborates to be used in aqueous conditions where corresponding boronic acids might degrade.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary chemical utility of ammoniomethyltrifluoroborates is their function as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction forges a C-C bond between the aminomethyl group and an aryl or heteroaryl electrophile (typically a chloride or bromide).

The Catalytic Cycle

The reaction proceeds through a standard Suzuki-Miyaura catalytic cycle. The key step involving the trifluoroborate is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. This is believed to occur after the hydrolysis or activation of the trifluoroborate to a boronic acid or related species in situ.

Caption: Simplified Suzuki-Miyaura cycle using an aminomethyltrifluoroborate.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂) and ligand (e.g., XPhos, SPhos) is critical.[5][8] Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of challenging electrophiles (like aryl chlorides) and the subsequent reductive elimination step.[5]

-

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential.[8] Its role is to promote the formation of the active palladium catalyst and to facilitate the transmetalation step, possibly by aiding in the hydrolysis of the trifluoroborate to a more reactive boronate species.

-

Solvent: Biphasic solvent systems, such as THF/water or Toluene/water, are commonly used.[3][5] The organic solvent solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the base and the trifluoroborate salt, bringing the key components together at the interface for reaction.

The reaction tolerates a wide variety of functional groups, including esters, nitriles, ketones, and even aldehydes, highlighting its superiority over methods like reductive amination for complex molecule synthesis.[5]

Applications in Drug Development

The unique properties of aminomethyltrifluoroborates make them highly valuable in the field of drug discovery and development.

-

Increased Stability and Shelf-Life: Their solid, bench-stable nature simplifies storage, handling, and weighing, which is a significant advantage in high-throughput screening and library synthesis environments.[4]

-

Functional Group Tolerance: The mild conditions of the Suzuki-Miyaura coupling allow for the late-stage introduction of the aminomethyl moiety into complex, functionalized molecules, a common requirement in optimizing drug candidates.[5]

-

Access to Novel Chemical Space: These reagents provide a reliable method for synthesizing secondary and tertiary benzylic amines, which are key pharmacophores in many drug classes.[2][3] Boc-protected versions allow for easy access to primary and secondary amines after a simple deprotection step.[2]

-

Reduced Toxicity: They serve as non-toxic alternatives to organostannane reagents, which were previously used in Stille couplings for similar transformations but pose significant toxicity and purification challenges.[4]

The incorporation of fluorine-containing groups, in general, is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[12][17] While the trifluoroborate group is a reagent handle and not part of the final molecule, its stability and clean reactivity enable the efficient construction of molecules that may contain other critical fluorine motifs.

Experimental Protocols

Protocol 1: Synthesis of Zwitterionic N-Piperidinylmethylammoniomethyltrifluoroborate

This protocol is adapted from the procedure reported by Molander et al. for the synthesis of ammoniomethyltrifluoroborates from potassium chloromethyltrifluoroborate.

Materials:

-

Potassium (chloromethyl)trifluoroborate (1.0 equiv)

-

Piperidine (2.5 equiv)

-

tert-Butanol (t-BuOH)

-

Tetrahydrofuran (THF)

-

Acetone

-

Diethyl ether

Procedure:

-

To a sealed tube, add potassium (chloromethyl)trifluoroborate and a magnetic stir bar.

-

Add a 1:1 co-solvent mixture of THF and t-BuOH to create a 0.2 M solution based on the limiting reagent.

-

Add piperidine (2.5 equiv) to the suspension.

-

Seal the tube and heat the reaction mixture to 80 °C.

-

Monitor the reaction for completion (typically 24-48 hours) by ¹⁹F NMR spectroscopy by observing the disappearance of the starting material signal and the appearance of the product quartet.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Suspend the resulting solid residue in hot acetone and filter through a Büchner funnel to remove the insoluble KCl byproduct.

-

Transfer the filtrate to a clean flask and slowly add diethyl ether while stirring until the product precipitates.

-

Collect the white, crystalline solid by vacuum filtration, wash with diethyl ether, and dry under high vacuum to yield the pure zwitterionic product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a representative example adapted from literature procedures for the coupling of an aryl chloride with an aminomethyltrifluoroborate.[3][5]

Materials:

-

Aryl chloride (1.0 equiv)

-

Potassium N-(trifluoroboratomethyl)piperidine (1.05 equiv)

-

XPhos-Pd-G2 catalyst (2-4 mol %)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene

-

Deionized water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vial, add the aryl chloride, potassium N-(trifluoroboratomethyl)piperidine, XPhos-Pd-G2 catalyst, and cesium carbonate.

-

Seal the vial with a septum and purge with argon for 10-15 minutes.

-

Add degassed toluene and degassed water via syringe in a 4:1 ratio to achieve a final concentration of 0.5 M with respect to the aryl chloride.

-

Place the vial in a preheated heating block at 85 °C and stir vigorously for 3-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to afford the desired aminomethylated arene product.

Conclusion and Future Outlook

Ammoniomethyltrifluoroborates represent a significant advancement in synthetic methodology, providing a stable, safe, and versatile platform for the introduction of aminomethyl groups. Their robust physical properties, particularly their bench stability as crystalline solids, make them ideal reagents for a wide range of applications, from academic research to industrial-scale drug development. The well-understood reactivity in Suzuki-Miyaura cross-coupling allows for predictable and efficient synthesis of complex molecular architectures with high functional group tolerance.

Future research will likely focus on expanding the scope of accessible aminomethyltrifluoroborate structures, developing even more active and general catalyst systems, and applying these reagents to the synthesis of novel therapeutic agents. As the demand for efficient and sustainable chemical processes grows, the utility of these powerful building blocks is certain to increase, solidifying their place as an essential tool in the modern chemist's toolbox.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1150655-04-1 CAS MSDS (Potassium dimethylaminomethyltrifluoroborate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1314538-55-0 Cas No. | Potassium (aminomethyl)trifluoroborate, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate | 1314538-55-0 [sigmaaldrich.com]

- 7. Potassium (aminomethyl)trifluoroborate, N-BOC protected | C6H12BF3KNO2 | CID 53483531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. chemrxiv.org [chemrxiv.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. mayo.edu [mayo.edu]

- 17. rsc.org [rsc.org]

The Alchemist's Zwitterion: A Technical Guide to (Piperidinium-1-ylmethyl)trifluoroborate in Modern Drug Discovery

Foreword: Beyond the Boronic Acid

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of medicinal chemistry, enabling the construction of complex molecular architectures that form the backbone of countless therapeutics. However, the workhorse of this reaction, the boronic acid, is not without its flaws. Instability, propensity for self-coupling (protodeboronation), and purification challenges have long been thorns in the side of process chemists and discovery scientists.

This guide delves into a superior alternative for incorporating the valuable aminomethylpiperidine motif: (Piperidinium-1-ylmethyl)trifluoroborate (CAS 1268340-93-7). We will move beyond a simple recitation of facts to explore the nuanced chemistry, practical applications, and inherent advantages of this remarkably stable yet highly reactive zwitterionic reagent. This document is intended for the practicing researcher, providing not just protocols, but the strategic reasoning required to effectively integrate this building block into drug development workflows.

Core Characteristics: A Profile in Stability and Safety

At first glance, this compound presents as a simple, unassuming white to light yellow crystalline solid.[1] Its true value, however, lies in its unique structure and the properties that arise from it. A 2011 reinvestigation by Molander and colleagues correctly reassigned the structure of this and related compounds not as simple potassium salts, but as zwitterionic internal salts.[2][3] This structural feature, where the anionic trifluoroborate is intramolecularly paired with the cationic piperidinium nitrogen, is the key to its exceptional stability.

Unlike their boronic acid counterparts, organotrifluoroborates are generally stable to air and moisture, allowing for indefinite storage on the benchtop—a significant logistical and cost advantage in any research setting.[3]

Physicochemical & Safety Data

For ease of reference, the key quantitative and safety data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1268340-93-7 | [3][4] |

| Molecular Formula | C₆H₁₃BF₃N | [3][4] |

| Molecular Weight | 166.98 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 134-150 °C | [4] |

| Structure (SMILES) | F--INVALID-LINK--(F)C[NH+]1CCCCC1 | [3][4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315, H319, H335 | [4] |

| Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

Trustworthiness through Handling: A self-validating system for laboratory use demands stringent adherence to safety protocols. Standard personal protective equipment (lab coat, safety glasses, chemical-resistant gloves) is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder, which may cause respiratory irritation.[4] In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Synthesis: Crafting the Zwitterion

The preparation of ammoniomethyltrifluoroborates follows a logical and robust pathway, culminating in the formation of the stable zwitterion. The procedure detailed by Raushel, Sandrock, Josyula, et al. provides a clear, reproducible method.[2]

Synthetic Workflow Diagram

The synthesis can be visualized as a two-step process: in-situ formation of a boronate ester intermediate followed by conversion to the trifluoroborate salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is an illustrative synthesis based on the established literature and should be performed by trained personnel.[2]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Intermediate Formation: To the cooled THF, add dibromomethane (1.0 eq). Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

-

Borylation: Triisopropyl borate (1.1 eq) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C.

-

Amination: Piperidine (1.2 eq) is added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Trifluoroborate Conversion: The reaction mixture is cooled to 0 °C in an ice bath. A saturated aqueous solution of potassium bifluoride (KHF₂, 4.0 eq) is added slowly.

-

Isolation and Purification: The mixture is stirred vigorously for 1-2 hours. The resulting white precipitate is collected by vacuum filtration. The solid is washed sequentially with cold water, diethyl ether, and then dried under high vacuum to yield the final zwitterionic product. The rationale for this washing sequence is to remove any remaining water-soluble inorganic salts and ether-soluble organic impurities, leveraging the product's insolubility in ether.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling to install a piperidinylmethyl group onto an aromatic or heteroaromatic core.[3][4] This C(sp²)–C(sp³) bond formation is notoriously challenging but is executed with high efficiency using this reagent.

Causality of Effectiveness: The stability of the trifluoroborate prevents premature decomposition. Under the basic reaction conditions, it is believed to slowly hydrolyze to the corresponding boronic acid in situ. This "slow release" mechanism maintains a low, steady concentration of the active boronic acid, which minimizes undesired side reactions like homocoupling and protodeboronation, leading to cleaner reactions and higher yields.[4]

Catalytic Cycle Diagram

The reaction proceeds via a well-established catalytic cycle, where the trifluoroborate plays the crucial role of the boron donor after activation.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

General Protocol for Cross-Coupling with Aryl Halides

This is a representative protocol based on the work of Raushel et al. and should be optimized for specific substrates.[2]

-

Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Solvent Addition: The vial is sealed with a PTFE-lined cap and purged with nitrogen. Degassed solvent (e.g., 10:1 THF/water or CPME/water) is added via syringe. The use of a biphasic solvent system is crucial for facilitating both the hydrolysis of the trifluoroborate and the solubility of the organic and inorganic components.

-

Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., LC-MS or GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Advanced Applications: Coupling with Aryl Mesylates

A significant advantage of this reagent is its ability to couple with less reactive electrophiles, such as aryl mesylates, which are readily prepared from phenols. This expands the synthetic toolkit, allowing for late-stage functionalization of phenol-containing scaffolds. The protocol developed by Molander and Beaumard demonstrates this powerful application.[4]

The core principle remains the same, but the conditions are adjusted to accommodate the less reactive C-O bond of the mesylate. Typically, a slightly higher catalyst loading (e.g., 5 mol% Pd(OAc)₂) and higher temperatures (e.g., 110 °C) are required to achieve efficient coupling.[4] This demonstrates the robustness of the trifluoroborate, which remains stable under these more forcing conditions while still delivering the active nucleophile.

Conclusion

This compound is more than just another building block; it is a problem-solver. Its zwitterionic nature imparts exceptional benchtop stability, simplifying handling and storage. In solution, it acts as a proficient precursor to a highly active nucleophile for one of the most important C-C bond-forming reactions in modern synthesis. Its ability to couple efficiently with a wide range of electrophiles, from standard aryl halides to challenging aryl mesylates, makes it an indispensable tool for researchers, scientists, and drug development professionals aiming to rapidly access novel chemical matter containing the privileged piperidinylmethyl scaffold.

References

- 1. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isothiazole.com [isothiazole.com]

- 3. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Ammonio- and Amidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed cross-coupling of H-phosphinate esters with chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unambiguous Structural Elucidation of (Piperidinium-1-ylmethyl)trifluoroborate via Multinuclear NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Piperidinium-1-ylmethyl)trifluoroborate is a member of the organotrifluoroborate class of compounds, which have emerged as exceptionally stable and versatile reagents in modern organic synthesis.[1][2] Unlike their boronic acid counterparts, which can be prone to dehydration and other side reactions, organotrifluoroborates offer enhanced stability to air and moisture, simplifying their handling, purification, and storage.[1] Their utility, particularly as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, makes them valuable building blocks in the synthesis of complex molecules, including pharmaceutical intermediates.[3] This guide provides a comprehensive, field-proven framework for the complete structural characterization of this compound using a suite of multinuclear Nuclear Magnetic Resonance (NMR) techniques. We will delve into the causality behind experimental design, from sample preparation to the interpretation of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra, presenting a self-validating system for unambiguous compound identification.

Introduction: The Significance of Aminomethyltrifluoroborates

The synthesis and application of potassium aminomethyltrifluoroborates have provided synthetic chemists with a powerful tool for forging carbon-carbon and carbon-heteroatom bonds.[3] These compounds serve as stable, nucleophilic aminomethyl synthons. The specific subject of this guide, this compound, is synthesized by the alkylation of piperidine with a halomethyltrifluoroborate salt, such as potassium bromomethyltrifluoroborate or chloromethyltrifluoroborate.[3] The resulting zwitterionic structure, featuring a positively charged piperidinium moiety and a negatively charged trifluoroborate group, necessitates a multi-faceted analytical approach for complete characterization. Multinuclear NMR spectroscopy stands as the definitive method for this purpose, providing granular detail about the compound's atomic connectivity and electronic environment.

The Four-Pillar NMR Approach: A Rationale

Confirming the structure of this compound requires a synergistic analysis of four key atomic nuclei: ¹H, ¹³C, ¹¹B, and ¹⁹F. Each spectrum provides a unique and indispensable piece of the structural puzzle.

-

¹H NMR maps the proton environment, revealing the structure of the piperidinium ring and the methylene bridge.

-

¹³C NMR identifies all unique carbon atoms, confirming the carbon skeleton of the piperidinium ring and the crucial methylene linker.

-

¹¹B NMR directly probes the boron center, confirming its tetrahedral coordination and its bonding to three fluorine atoms through characteristic coupling patterns.[4][5]

-

¹⁹F NMR provides a highly sensitive window into the trifluoroborate moiety, corroborating the B-F connectivity and confirming the chemical equivalence of the three fluorine atoms.[4][5]

Together, these four spectra create a self-validating dataset. For instance, the spin-spin coupling observed between boron and fluorine must be identical in both the ¹¹B and ¹⁹F spectra, providing unequivocal evidence of the -BF₃⁻ group's integrity.

Caption: Labeled structure for NMR assignment.

Experimental Protocol and Workflow

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating workflow, ensuring data integrity from sample preparation to spectral analysis.

Materials and Sample Preparation

-

Analyte: this compound, synthesized and purified.

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Organotrifluoroborate salts exhibit good solubility in polar aprotic solvents, and DMSO-d₆ has a high boiling point, which is advantageous for variable temperature studies if needed.[4] Acetonitrile-d₃ is a viable alternative. The choice of solvent can influence chemical shifts and coupling constants, so consistency is key.[4][6]

-

Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ 0.00 ppm).

-

External Reference: Boron trifluoride diethyl etherate (BF₃·Et₂O) for ¹¹B NMR (δ 0.0 ppm) and trifluoroacetic acid (CF₃CO₂H) or trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.[4]

Step-by-Step Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Add a small amount of TMS if it is not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be required.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a complete set of NMR data for structural verification.

Caption: Experimental workflow for NMR characterization.

Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR | ¹⁹F NMR |

| Frequency | 400 MHz | 100 MHz | 128 MHz | 376 MHz |

| Pulse Angle | 45° | 90° | 90° (using S2PUL)[4] | 45° |

| Acq. Time | ~3.5 s | ~1.5 s | ~1.0 s | ~0.5 s |

| Relax. Delay | 2.0 s | 2.0 s | 0.5 s | 1.0 s |

| Scans | 16 | 1024 | 128 | 80 |

| Reference | TMS (Internal) | TMS (Internal) | BF₃·Et₂O (External) | CF₃CO₂H (External) |

Causality Note: For ¹¹B NMR, a standard pulse sequence can result in broad lines due to the quadrupolar nature of the boron nucleus, which can obscure coupling information.[4] Utilizing a specialized pulse sequence like S2PUL (a spin-echo sequence) helps to refocus the magnetization and significantly improves resolution, allowing for the clear observation of ¹¹B-¹⁹F coupling constants.[4][5]

Spectral Interpretation: Decoding the Data

The following sections detail the expected spectral features for this compound.

¹H NMR Spectrum Analysis

-

Methylene Bridge (-CH₂-BF₃⁻): This signal is expected to appear as a singlet or a very narrowly split multiplet, typically in the range of δ 2.5-3.5 ppm. Coupling to ¹¹B and ¹⁹F is often not resolved in the proton spectrum due to the small coupling constants and quadrupolar broadening from boron.

-

Piperidinium Protons (α to N⁺): The two methylene groups adjacent to the positively charged nitrogen (C₂-H₂ and C₆-H₂) are deshielded and will appear downfield, likely in the δ 3.0-3.5 ppm range. They will appear as a multiplet.

-

Piperidinium Protons (β, γ to N⁺): The remaining protons on the piperidinium ring (C₃-H₂, C₅-H₂, and C₄-H₂) will be found further upfield, typically between δ 1.5-2.0 ppm, as complex multiplets.[7]

-

Piperidinium N-H Proton: A broad signal corresponding to the two N-H protons may be observed, though its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

-

Methylene Bridge (-CH₂-BF₃⁻): The signal for this carbon (C₇) can be broad due to scalar coupling to the quadrupolar ¹¹B nucleus.[4][5] This resonance may be of low intensity or even unobserved in some cases. Its expected chemical shift would be in the δ 45-55 ppm range.

-

Piperidinium Carbons (α to N⁺): The carbons adjacent to the nitrogen (C₂ and C₆) will be shifted downfield due to the inductive effect of the positive charge, expected around δ 50-60 ppm.

-

Piperidinium Carbons (β to N⁺): The C₃ and C₅ carbons are expected in the δ 22-28 ppm range.[8][9]

-

Piperidinium Carbon (γ to N⁺): The C₄ carbon is typically the most upfield, appearing around δ 20-25 ppm.[8][9]

¹¹B NMR Spectrum Analysis

This spectrum is a cornerstone for confirming the trifluoroborate moiety.

-

Chemical Shift: A single resonance is expected, typically in the range of δ 1.0-5.0 ppm.

-

Multiplicity: The signal will be split into a characteristic 1:3:3:1 quartet due to one-bond coupling (¹J) with the three equivalent ¹⁹F nuclei (Spin I = 1/2).[4][10]

-

Coupling Constant (¹J(¹¹B-¹⁹F)): The value is typically between 45-55 Hz.[4] The clear observation of this quartet is a critical validation point.

¹⁹F NMR Spectrum Analysis

This spectrum provides the final, high-sensitivity confirmation of the trifluoroborate structure.

-

Chemical Shift: A single, intense resonance is expected, typically in the range of δ -135 to -145 ppm (referenced to CFCl₃).[5]

-

Multiplicity: The signal will be split into a 1:1:1:1 quartet . This pattern arises from one-bond coupling (¹J) to the ¹¹B nucleus, which has a spin quantum number I = 3/2. This quartet is a definitive signature of a single boron atom bonded to the fluorines.

-

Coupling Constant (¹J(¹⁹F-¹¹B)): This value must be identical to the ¹J(¹¹B-¹⁹F) value measured in the ¹¹B spectrum. This reciprocity is the ultimate confirmation of the B-F bonding arrangement.

Summary of Expected NMR Data

The following table consolidates the expected NMR data, providing a quick reference for validation.

| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₂-BF₃⁻ | 2.5 - 3.5 | s (or br s) | - |

| α-CH₂ (Ring) | 3.0 - 3.5 | m | - | |

| β,γ-CH₂ (Ring) | 1.5 - 2.0 | m | - | |

| ¹³C | -CH₂-BF₃⁻ | 45 - 55 | br s | - |

| α-C (Ring) | 50 - 60 | s | - | |

| β-C (Ring) | 22 - 28 | s | - | |

| γ-C (Ring) | 20 - 25 | s | - | |

| ¹¹B | -B F₃⁻ | 1.0 - 5.0 | q (1:3:3:1) | ¹J(B-F) ≈ 45-55 |

| ¹⁹F | -BF ₃⁻ | -135 - -145 | q (1:1:1:1) | ¹J(F-B) ≈ 45-55 |

Conclusion

The structural characterization of this compound is definitively achieved through a systematic, multinuclear NMR approach. The combined interpretation of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra provides a wealth of data that, when correlated, leaves no ambiguity about the compound's identity. The diagnostic quartets in the ¹¹B and ¹⁹F spectra, with their matching coupling constants, serve as a crucial, self-validating fingerprint for the trifluoroborate moiety. This robust analytical framework ensures the high fidelity required by researchers, scientists, and drug development professionals who rely on the structural integrity of such valuable synthetic building blocks.

References

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. escholarship.org [escholarship.org]

Stability of (Piperidinium-1-ylmethyl)trifluoroborate to Air and Moisture

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the stability of (Piperidinium-1-ylmethyl)trifluoroborate, a member of the organotrifluoroborate class of compounds. Organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, prized for their exceptional stability compared to traditional organoboron compounds like boronic acids and esters. This document synthesizes data from peer-reviewed literature to elucidate the structural and electronic factors governing the compound's stability towards atmospheric oxygen and moisture. It further provides field-proven insights into its handling, storage, and the mechanistic pathways of its controlled hydrolysis, a key feature for its application in catalysis. Experimental protocols for assessing stability are detailed for researchers in drug development and chemical synthesis, ensuring both theoretical understanding and practical applicability.

Introduction: A Superior Class of Organoboron Reagents

In the landscape of synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, organoboron reagents are indispensable. The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, traditionally relies on boronic acids and their esters. However, the practical application of these reagents is often hampered by significant drawbacks. Boronic acids are prone to decomposition via protodeboronation and can self-condense to form cyclic trimeric anhydrides known as boroxines, which complicates reaction stoichiometry.[1][2] Many are also sensitive to air and moisture, requiring special handling and storage.[3]

Potassium organotrifluoroborates (R-BF₃K) were introduced as a powerful solution to these challenges.[2] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][4] This inherent stability stems from the tetracoordinate nature of the boron atom, which is saturated and less susceptible to nucleophilic attack by water or oxidative degradation.[3][5] As such, organotrifluoroborates can often be stored indefinitely at room temperature without special precautions and can be carried through multi-step syntheses where less stable boron species would fail.[1][4]

The subject of this guide, this compound, is an aminomethyltrifluoroborate. It possesses a unique zwitterionic or inner salt structure, combining the robust trifluoroborate anion with a chemically resilient piperidinium cation. This guide will dissect the stability of this compound by examining its constituent parts and the interplay between them.

The Pillars of Stability: Structural and Electronic Analysis

The exceptional stability of this compound is not incidental; it is a direct consequence of its molecular architecture. This stability can be understood by analyzing its two primary structural components: the trifluoroborate anion and the piperidinium cation.

2.1 The Trifluoroborate Anion: An Electronic Fortress

The core of the compound's stability lies in the [R-BF₃]⁻ moiety. Unlike trivalent organoboranes which possess a vacant p-orbital on the boron atom, the boron in an organotrifluoroborate is tetracoordinate, forming a stable "ate" complex.[3][5] This structural feature has several critical implications:

-

No Lewis Acidity: The filled octet around the boron atom eliminates its Lewis acidic character, rendering it inert to nucleophilic attack by water or other atmospheric nucleophiles under ambient conditions.[5] This is the primary reason for its superior hydrolytic stability compared to boronic acids.

-

Inertness to Oxidation: The tetracoordinate boron center is also significantly less prone to oxidation compared to the vacant orbital of boronic acids. Alkyl boronic acids, for instance, can undergo oxidative decomposition when exposed to air.[6] Organotrifluoroborates, in contrast, are generally stable under oxidative conditions.[5]

-

High Thermal Stability: The strong boron-fluorine bonds contribute to significant thermal stability. For example, potassium trifluoromethyltrifluoroborate is reported to be stable at temperatures exceeding 300 °C.[3]

2.2 The Piperidinium Cation: A Resilient Counterpart

The cationic portion of the molecule, the piperidinium ring, is known for its own chemical robustness. Studies conducted on piperidinium-based polymers for anion exchange membranes (AEMs) have demonstrated that the piperidinium ring remains intact even under harsh alkaline conditions (e.g., 7 M KOH at 100 °C for over 1000 hours).[7][8] Degradation of piperidinium cations, when observed, typically occurs not on the ring itself but at the substituents attached to the nitrogen atom via nucleophilic attack.[7] In this compound, the critical link is the methylene (-CH₂-) bridge between the piperidinium nitrogen and the boron atom. While this N-C bond is a potential reaction site, the overall stability of the molecule is overwhelmingly dictated by the inertness of the trifluoroborate group.

Hydrolytic Stability: A Controlled Release Mechanism

While remarkably stable, the utility of organotrifluoroborates in reactions like the Suzuki-Miyaura coupling paradoxically relies on their ability to hydrolyze under specific conditions. This is not uncontrolled decomposition but rather a slow, controlled release of the corresponding boronic acid, which is the active species in the catalytic cycle.[5][6]

The hydrolysis is an equilibrium process, generally catalyzed by acid or facilitated by a base that acts as a fluorophile to disrupt the B-F bonds.[6][9]

R-BF₃⁻ + 2 H₂O ⇌ R-B(OH)₂ + 3 F⁻ + 2 H⁺

This "slow release" strategy is highly advantageous as it maintains a low concentration of the often-unstable boronic acid in the reaction mixture, thereby minimizing side reactions like protodeboronation and oxidative homocoupling.[6][9] The rate of hydrolysis is highly dependent on the organic substituent (R), pH, and reaction medium.[6] For aminomethyltrifluoroborates, the electron-donating nature of the nitrogen atom can influence this rate, a factor that must be considered in reaction design.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. Chemically stable piperidinium cations for anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Coupling with Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Robust Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, a fundamental transformation in the creation of complex molecules, including active pharmaceutical ingredients.[1] While traditional organoboron reagents like boronic acids and their esters have been instrumental in the widespread adoption of this methodology, their inherent instability and sensitivity to air and moisture can present significant challenges in terms of handling, purification, and long-term storage.[2]

Enter potassium organotrifluoroborates (R-BF₃K), a class of tetracoordinate organoboron reagents that have emerged as exceptionally stable and versatile coupling partners.[2][3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to their boronic acid counterparts.[2] This inherent stability simplifies storage and handling, broadens functional group tolerance, and allows for their use in stoichiometric amounts, enhancing the atom economy of the reaction.[3][4] This guide provides an in-depth exploration of the mechanistic intricacies of the Suzuki-Miyaura coupling reaction utilizing these robust reagents, offering field-proven insights for researchers in drug development and beyond.

The Catalytic Cycle: A Symphony of Elementary Steps

The Suzuki-Miyaura reaction, at its core, is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The use of organotrifluoroborates introduces a crucial preliminary step: the activation of the trifluoroborate salt.

Pre-Activation: The Gateway to Reactivity

Potassium organotrifluoroborates are, in essence, protected forms of boronic acids.[6] In their tetracoordinate state, they are unreactive towards the palladium catalyst. Activation is required to generate a trivalent boron species, typically the corresponding boronic acid, which can then participate in the catalytic cycle. This activation is most commonly achieved through in-situ hydrolysis in the presence of a base.[2]

The rate of this hydrolysis is a critical parameter that can significantly impact the overall efficiency of the coupling reaction. A slow and controlled release of the boronic acid is often desirable, as it minimizes side reactions such as protodeboronation and homocoupling.[7] The hydrolysis rate is influenced by several factors, including the electronic properties of the organic substituent on the boron atom, the nature of the base, the solvent system, and even the material of the reaction vessel.[7]

Caption: Activation of Potassium Organotrifluoroborate.

The Main Event: The Palladium-Catalyzed Cycle

Once the active boronic acid is generated, it enters the palladium catalytic cycle.

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[1][5] The reactivity of the organic halide generally follows the order I > Br > OTf > Cl.[5]

-

Transmetalation: This is arguably the most complex and crucial step in the Suzuki-Miyaura coupling. It involves the transfer of the organic group from the boron atom to the palladium(II) center, displacing the halide. The presence of a base is essential for this step to proceed efficiently.[8][9] Two primary mechanistic pathways have been proposed for the role of the base in transmetalation:

-

The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[10] This activated boronate then readily reacts with the palladium(II) halide complex to transfer the organic group.[10]

-

The Hydroxide Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex.[10] This palladium hydroxide species is then proposed to react with the neutral boronic acid, facilitating the transfer of the organic group.[2]

The operative pathway is likely dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates.[11]

-

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, which can then re-enter the cycle.[1][5]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Practical Considerations and Experimental Protocols

The success of a Suzuki-Miyaura coupling reaction with organotrifluoroborates hinges on the careful selection of reaction parameters.

Key Experimental Parameters

| Parameter | Common Choices & Considerations | Rationale |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope. Electron-rich and bulky phosphine ligands often enhance the rates of oxidative addition and reductive elimination.[6] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for both the hydrolysis of the organotrifluoroborate and the transmetalation step. The choice of base can influence the reaction rate and selectivity.[7][10] |

| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O, Ethanol | A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. The presence of water is essential for the hydrolysis of the organotrifluoroborate.[12] |

| Temperature | Room temperature to 100 °C | The reaction temperature is dependent on the reactivity of the coupling partners and the catalyst system employed. |

General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Potassium Aryltrifluoroborate

This protocol is a self-validating system designed for reproducibility.

Materials:

-

Aryl bromide (1.0 mmol)

-

Potassium aryltrifluoroborate (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a clean and dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for the desired reaction time (typically 4-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion: A Powerful Tool for Modern Synthesis

The Suzuki-Miyaura coupling with organotrifluoroborates represents a significant advancement in the field of cross-coupling chemistry. The exceptional stability, ease of handling, and high reactivity of these reagents make them ideal partners for a wide range of synthetic applications, particularly in the complex and demanding environment of drug discovery and development. A thorough understanding of the underlying mechanistic principles, from the initial activation of the trifluoroborate to the intricacies of the palladium-catalyzed cycle, empowers researchers to optimize reaction conditions, troubleshoot challenges, and ultimately, accelerate the synthesis of novel and impactful molecules.

References

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

solubility of potassium organotrifluoroborate salts

An In-depth Technical Guide to the Solubility of Potassium Organotrifluoroborate Salts

Authored by a Senior Application Scientist

Abstract

Potassium organotrifluoroborates (K-OTFs) have emerged as indispensable reagents in modern organic synthesis, largely supplanting their boronic acid predecessors due to their exceptional stability and ease of handling.[1][2][3][4] As crystalline, air- and moisture-stable solids, they offer significant advantages in stoichiometry control and storage.[5][6] However, their utility in a broad range of synthetic applications is intrinsically linked to their solubility characteristics. This guide provides a comprehensive exploration of the solubility of K-OTFs, delving into the underlying physicochemical principles, influencing factors, and practical methodologies for both assessment and modification. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with field-proven insights to empower rational solvent selection and reaction design.

The Physicochemical Foundation of K-OTF Solubility

The defining characteristic of potassium organotrifluoroborates is their structure: a tetracoordinate boron "ate" complex, [R-BF₃]⁻, paired with a potassium cation, K⁺.[7] This ionic salt structure is the primary determinant of its physical properties and solubility behavior.

Structural Stability: The "Why" Behind Their Utility

Unlike trivalent boronic acids, which possess a vacant p-orbital on the boron atom making them susceptible to degradation pathways like protodeboronation, the tetracoordinate nature of K-OTFs masks this Lewis acidity.[8][9] This saturated coordination sphere renders the C-B bond remarkably stable to air, moisture, and even many oxidative conditions, allowing them to be handled and stored on the benchtop for extended periods.[3][10][11] This inherent stability is a cornerstone of their value, but it is the ionic character that dictates how they behave in solution.

General Solubility Profile: A Polarity-Driven Dichotomy

As ionic salts, K-OTFs exhibit a predictable solubility pattern primarily governed by the principle of "like dissolves like."

-

High Solubility in Polar Solvents: They are generally highly soluble in polar solvents capable of solvating both the potassium cation and the trifluoroborate anion.[10][11][12] Key examples include:

-

Methanol

-

Acetone

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Poor Solubility in Non-Polar Solvents: Conversely, they are typically insoluble or only sparingly soluble in non-polar organic solvents.[10][13] This is due to the inability of these solvents to overcome the salt's crystal lattice energy. Common examples of poor solvents include:

-

Dichloromethane (DCM)

-

Diethyl ether

-

Toluene

-

Hexanes and other hydrocarbons

-

Some salts show slight solubility in moderately polar solvents like Tetrahydrofuran (THF) and water.[10][14] For instance, potassium phenyltrifluoroborate and potassium vinyltrifluoroborate are described as being soluble or slightly soluble in water.[14][15][16][17]

Key Factors Influencing K-OTF Solubility

While the general polarity rule provides a good starting point, the specific solubility of a given K-OTF is a nuanced interplay of several factors. Understanding these factors is critical for troubleshooting and optimizing reactions.

Diagram 1: Factors Governing K-OTF Solubility

Caption: Core factors modulating the solubility of organotrifluoroborate salts.

The Organic Substituent (R-Group)

The nature of the organic moiety attached to the boron atom can significantly impact solubility. An R-group with polar functional groups (e.g., hydroxyls, amines) or a smaller, less sterically hindered profile may enhance solubility in polar solvents. Conversely, a large, hydrophobic, or "greasy" R-group can decrease solubility in polar media but may slightly improve it in less polar organic solvents.

The Solvent System

The choice of solvent is the most direct way to control solubility. For reactions involving non-polar substrates, achieving sufficient concentration of the K-OTF can be a major challenge. In these cases, highly polar aprotic solvents like DMF or DMSO are often employed. The use of co-solvents (e.g., THF/water mixtures) is also a common strategy, particularly in cross-coupling reactions where water is needed to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species.[18]

The Counter-ion: A Strategy for Enhancing Organic Solubility

A significant limitation of K-OTFs is their poor solubility in common organic solvents like DCM or THF.[13] This can be overcome by exchanging the potassium cation for a larger, more lipophilic organic cation, such as tetrabutylammonium (TBA) or tetrabutylphosphonium (TBP).[9][11] The resulting TBA- or TBP-organotrifluoroborate salts are considerably more soluble in a wider range of organic solvents, expanding their synthetic utility.[9][19] This exchange is driven by the disruption of the crystal lattice and the favorable interactions of the bulky alkyl groups of the new cation with the organic solvent.

Practical Applications and Methodologies

Synthesis and Purification: Leveraging Solubility Differences

The synthesis of K-OTFs from boronic acids and potassium hydrogen difluoride (KHF₂) is often performed in aqueous methanol.[7][10] The product frequently precipitates from the reaction mixture, providing a simple initial purification. Further purification relies on solubility differentials; recrystallization from acetonitrile or an acetone/ether mixture is effective because inorganic byproducts like KF and KHF₂ are insoluble in these solvents and can be removed by filtration.[10][12]

Diagram 2: General Synthesis and Purification Workflow

Caption: Workflow for K-OTF synthesis leveraging solubility for purification.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard, trustworthy method for quantifying the solubility of a K-OTF salt in a specific solvent, a critical step in pre-formulation and process development.[20]

Objective: To determine the saturation concentration of a K-OTF salt in a given solvent at a controlled temperature.

Materials:

-

Potassium organotrifluoroborate salt (purified)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC or other suitable quantitative analytical instrument

Methodology:

-

Preparation: Add an excess amount of the K-OTF salt to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is achieved (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to separate the dissolved solute from any suspended solid particles.[20]

-

Analysis: Accurately determine the mass or volume of the collected filtrate. Dilute the sample as necessary and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and any dilution factors.

Experimental Protocol: Counter-Ion Exchange for Enhanced Solubility

This protocol describes the conversion of a poorly organic-soluble K-OTF to a highly soluble tetrabutylammonium (TBA) salt.[12]

Objective: To increase the organic solubility of an organotrifluoroborate salt for use in non-polar reaction media.

Materials:

-

Potassium organotrifluoroborate (K-OTF)

-

Tetrabutylammonium hydroxide (TBAOH) or other TBA salt

-

Dichloromethane (DCM)

-

Deionized water

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Dissolution: Dissolve the K-OTF in a minimal amount of water. In a separate flask, prepare a solution of TBAOH (or a similar salt like TBA-Br) in DCM.

-

Phase Transfer: Combine the aqueous K-OTF solution and the organic TBA salt solution in a separatory funnel.

-

Extraction: Shake the funnel vigorously for 1-2 minutes. The trifluoroborate anion will partition into the organic phase, pairing with the TBA cation, while the potassium cation remains in the aqueous phase.

-

Separation & Washing: Separate the organic layer. Wash the organic layer with deionized water (2-3 times) to remove any residual potassium salts.

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the tetrabutylammonium organotrifluoroborate salt, which is often an oil or a waxy solid.

Diagram 3: Workflow for Counter-Ion Exchange

Caption: Phase-transfer method for converting K-OTFs to more soluble TBA-OTFs.

Tabulated Solubility Data

The following table summarizes the qualitative solubility of representative potassium organotrifluoroborate salts in various common laboratory solvents, compiled from literature and supplier data. This serves as a practical guide for initial solvent screening.

| K-OTF Salt | Water | Methanol | Acetonitrile | Acetone | THF | DCM | Toluene |

| Potassium Phenyltrifluoroborate | Soluble[16][17] | High | High[10] | High[10] | Slightly Soluble[10] | Insoluble[10] | Insoluble[10] |

| Potassium Vinyltrifluoroborate | Freely Soluble[15] | High | High | High | Slightly Soluble[14] | Insoluble | Insoluble |

| Potassium Alkyltrifluoroborates (General) | Slightly Soluble[10] | High | High | High | Slightly Soluble | Insoluble[10] | Insoluble |

| General Trend for most K-OTFs | Variable | High[10] | High[10] | High[10] | Slightly Soluble[10] | Insoluble[10] | Insoluble[10] |

Conclusion

The is a critical parameter that dictates their application in organic synthesis. Their behavior is fundamentally governed by their ionic nature, leading to high solubility in polar solvents and poor solubility in non-polar media. For the practicing scientist, a thorough understanding of how solubility is influenced by the organic substituent, solvent system, and counter-ion provides the strategic knowledge needed to design robust and efficient chemical transformations. By employing the methodologies described herein—from standardized solubility determination to strategic counter-ion exchange—researchers can fully harness the synthetic power of these exceptionally stable and versatile organoboron reagents.

References